molecular formula C12H17N4O3+ B12354866 8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

Cat. No.: B12354866
M. Wt: 265.29 g/mol
InChI Key: QZFXBCFVCKGKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substituents, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a purine derivative.

    Methoxymethylation: Introduction of the methoxymethyl group at the 8-position using a suitable methoxymethylating agent.

    Alkylation: Methylation at the 1-position using methyl iodide or a similar methylating agent.

    Substitution: Introduction of the 2-methylpropyl group at the 3-position through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying purine metabolism and related pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of 8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Interaction: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Adenine: A fundamental purine base in DNA and RNA.

Uniqueness

8-(Methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C12H17N4O3+

Molecular Weight

265.29 g/mol

IUPAC Name

8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

InChI

InChI=1S/C12H17N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3/q+1

InChI Key

QZFXBCFVCKGKLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]1=C2C(=NC(=N2)COC)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.